molecular formula C22H28N2O3 B1676416 Methoxyfenozide CAS No. 161050-58-4

Methoxyfenozide

Cat. No.: B1676416
CAS No.: 161050-58-4
M. Wt: 368.5 g/mol
InChI Key: QCAWEPFNJXQPAN-UHFFFAOYSA-N
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Description

Methoxyfenozide is a broad-spectrum insecticide belonging to the diacylhydrazine class. It functions as an ecdysone agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This compound is primarily used to control various lepidopteran pests, including moths and butterflies, by inducing a premature and lethal molt in larvae .

Mechanism of Action

Target of Action

Methoxyfenozide primarily targets the ecdysone receptor (EcR) protein in insects . The EcR protein plays a crucial role in the molting process of insects, a process known as ecdysis .

Mode of Action

This compound acts by strongly binding to the EcR protein, thereby activating it and initiating the molting process . Once this compound binds to the EcR, the insects, specifically caterpillars, stop feeding and produce a new malformed cuticle under the existing one . This leads to their death from starvation .

Biochemical Pathways

This compound disrupts steroid signaling pathways in insects . This disruption leads to an impairment of ovarian maturation and oviposition . This compound transferred by tarsal route in females of Cx. pipiens might play a negative feedback on ecdysteroids titers .

Pharmacokinetics

Orally administered this compound is absorbed rapidly, with 58-77% of the dose being excreted within 24 hours in rats . Excretion occurs mainly via feces, after absorption followed by secretion in bile . On the basis of the quantities of radioactivity excreted in the bile and urine, it can be concluded that approximately 60-70% of an orally administered dose of 10 mg/kg bw was absorbed .

Result of Action

The result of this compound’s action is the death of the insect. After this compound binds to the EcR, caterpillars stop feeding and produce a new malformed cuticle under the existing one, leading to their death from starvation . This compound resistance was completely recessive, polyfactorial and autosomal .

Action Environment

This compound is a broad-spectrum insecticide with a low aqueous solubility and a low volatility . Based on its chemical properties, there is a high risk of leaching to groundwater and under some conditions, it may be persistent in soil systems . Therefore, environmental factors such as soil composition and rainfall can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Methoxyfenozide interacts with the ecdysone receptor complex (EcR:USP) in lepidopteran insects . It functions as a potent agonist, or mimic, of the insect molting hormone, 20-hydroxyecdysone . This interaction induces premature and incomplete molting, resulting in larval mortality .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to be toxic to Spodoptera frugiperda Sf9 cells, causing cell growth arrest in the G1 phase . Additionally, it has been observed to have a negative effect on both monooxygenases and esterases, which is likely the cause of its potentiation effect on the SUS and MS strains .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding with high affinity to the ecdysone receptor complex in lepidopteran insects . This binding mimics the action of the steroid insect molting hormone 20-hydroxyecdysone, inducing premature and incomplete molting .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to dissipate rapidly and does not accumulate in water . It exhibits very high persistence in the aquatic microcosm . The degradation rate was less than 7.0% in the three types of aquatic microcosms at 740 h in the model .

Dosage Effects in Animal Models

The toxicological database for this compound, which consists primarily of toxicity tests conducted using animals, is quite extensive . In interpreting the data, it should be noted that toxicity tests generally use doses that are high compared with likely human exposures .

Metabolic Pathways

This compound undergoes significant metabolic processes. Oxidative metabolism, probably via O-demethylation of the A-ring and hydroxylation of the B-ring of the molecule, is the major metabolic pathway . Subsequently, the products of phase I metabolism serve as substrates for conjugation .

Transport and Distribution

Water plays a key role in the fate of this compound, acting as a sink in the simulated aquatic environment, followed by sediment . Only approximately 2% of this compound entered the organisms . This compound underwent a significant transport process between the water and sediment .

Subcellular Localization

The subcellular localization of this compound is not well-studied. The cellular localization of proteins can regulate various biological processes. For instance, in the case of the protein GIGANTEA in Arabidopsis thaliana, its cellular localization regulates leaf senescence and flowering . Similar studies on this compound could provide valuable insights into its subcellular localization and effects on its activity or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methoxyfenozide involves a multi-step synthesis process. The initial step is the condensation reaction between tertiary butyl hydrazine hydrochloride and dichloroethane, followed by the addition of 3-methoxy-2-methylbenzoyl chloride. This reaction is carried out at low temperatures to control the rate of addition and maintain the reaction temperature below 0°C . The resulting product undergoes an acylation reaction with 3,5-dimethylbenzoyl chloride in the presence of liquid caustic soda, followed by recrystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent addition rates, to ensure high yield and purity of the final product .

Scientific Research Applications

Methoxyfenozide has a wide range of applications in scientific research, particularly in the fields of agriculture, biology, and environmental science.

Agriculture: It is extensively used as an insecticide to control lepidopteran pests in crops such as cotton, vegetables, and fruits . Its selective action and low toxicity to non-target organisms make it an environmentally friendly option for pest control .

Biology: this compound is used in studies related to insect physiology and endocrinology. Its role as an ecdysone agonist makes it a valuable tool for understanding the molting process in insects .

Environmental Science: Research on the environmental fate and safety of this compound has been conducted to assess its impact on non-target species and ecosystems. Studies have shown that it degrades relatively quickly in soil and water, reducing the risk of long-term environmental contamination .

Properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWEPFNJXQPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032628
Record name Methoxyfenozide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C
Record name Methoxyfenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White powder

CAS No.

161050-58-4
Record name Methoxyfenozide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyfenozide [ISO:ANSI:BSI]
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Record name Methoxyfenozide
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Record name Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
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Record name METHOXYFENOZIDE
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Record name Methoxyfenozide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/
Record name Methoxyfenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (506 g, 2.14 mole) in methylene chloride (1.5 L) at 5° C. were simultaneously added solutions of 3,5-dimethylbenzoyl chloride (360 g, 2.14 moles) in methylene chloride (500 mL) and sodium hydroxide (50% aqueous, 171.2 g, 2.14 moles) diluted with water (400 mL), at such a rate that the temperature of the mixture did not exceed 10° C. Following the addition, the reaction mixture was allowed to reach room temperature and stirred continuously for 1 additional hour, whereupon the reaction mixture was diluted with methylene chloride (12 L), washed with water, dried over magnesium sulfate, filtered and stripped to give N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine (663 g), melting at 204°-204.5° C.
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
171.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-2-methylbenzoic acid (1.5 g, 0.01 mole) in thionyl chloride (10 mL.) was refluxed for 45 minutes and then stripped under reduced pressure. The residue was dissolved in methylene chloride (50 mL) and added dropwise with cooling at 0° C. to a solution of N-(3,5-dimethylbenzoyl)-N-tert-butylhydrazine (4.4 g. 0.02 mole) in methylene chloride (50 mL). Following the addition, the solution was stirred overnight at room temperature and filtered. The filter-cake was washed extensively with water and ether, and then dried in vacuo to give 2.1 g of N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine, melting at 204°-204.5° C. 1H-NMR δppm 1.50 (s, 9H, tert-Bu), 1.63 (s, 3H, Ar--CH3), 2.25 (s, 6H, di--CH3) 3.75 (s, 3H, OCH3), 6.26 (d, 1H, Ar), 6.93-7.20 (m, 5H, Ar).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methoxyfenozide
Reactant of Route 2
Reactant of Route 2
Methoxyfenozide
Reactant of Route 3
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Methoxyfenozide
Customer
Q & A

ANone: Methoxyfenozide belongs to a class of insecticides called non-steroidal ecdysone agonists, also known as molting accelerating compounds (MACs). [, , , , ]. It acts by mimicking the action of 20-hydroxyecdysone (20E), the natural molting hormone in insects [, , , , ]. By binding to ecdysteroid receptors, this compound disrupts the normal molting process, leading to premature molting, growth inhibition, and ultimately death of the target insect [, , ].

ANone: Yes, studies show that this compound can have sublethal effects on insect reproduction, even at low doses. It has been observed to reduce fecundity (number of eggs laid) and fertility (egg hatching success) in several lepidopteran species, including codling moths, leafrollers, and the fall armyworm [, , , ]. This effect is likely due to the disruption of hormonal balance and reproductive processes caused by the compound.

ANone: this compound is a diacylhydrazine compound. Its chemical name is 3-methoxy-2-methylbenzoic acid 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide.

ANone: The molecular formula of this compound is C21H26N2O4, and its molecular weight is 370.44 g/mol.

ANone: While specific spectroscopic data was not included in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV absorbance detection and tandem mass spectrometry (HPLC-MS/MS) are commonly used for its identification and quantification [, , , ].

ANone: Studies indicate a negative correlation between temperature and the residual concentration of this compound []. This suggests that higher temperatures accelerate its degradation, leading to lower residue levels. This factor is crucial when considering the persistence and potential environmental impact of the insecticide in different climatic regions.

ANone: this compound is not known for having catalytic properties and is primarily used as an insecticide. Its mode of action doesn't involve catalytic mechanisms.

ANone: While the provided research doesn't delve into specific computational studies, QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the insecticidal activity of this compound and its analogs based on their molecular structures []. These models can assist in designing new, more potent, and selective ecdysone agonists.

ANone: While specific SAR studies were not detailed, research suggests that even minor structural changes to this compound could potentially impact its binding affinity to ecdysteroid receptors, ultimately influencing its insecticidal activity and selectivity towards different insect species [, ].

ANone: this compound is often formulated as a suspension concentrate (SC) for agricultural use [, , , ]. This formulation helps to improve its stability, dispersibility in water, and application onto plant surfaces, ultimately enhancing its efficacy against target insects.

ANone: While the exact mechanisms are still being studied, research indicates that this compound can be absorbed through ingestion and contact, subsequently distributing within the insect's body, ultimately reaching its target sites, the ecdysteroid receptors [, , , ].

ANone: The provided research primarily focuses on in vivo studies, using various insect species to evaluate the efficacy of this compound. While specific cell-based assays are not discussed, they can be valuable tools to study its mechanism of action at a cellular level.

ANone: Research suggests that insects can develop resistance to this compound through various mechanisms. One primary mechanism involves enhanced metabolic detoxification, primarily mediated by monooxygenase enzymes [, ]. This enzymatic activity can lead to the breakdown and inactivation of this compound, reducing its efficacy.

ANone: These aspects are not directly relevant to this compound as it is an insecticide, not a pharmaceutical drug.

ANone: Several alternative insecticides are available for pest control, each with its own mode of action, spectrum of activity, and potential advantages and disadvantages. Some examples include:

  • Spinosad: This natural insecticide derived from a bacterium disrupts the insect's nervous system [, , ].
  • Chlorantraniliprole: This insecticide activates ryanodine receptors, leading to muscle paralysis and death in insects [].
  • Pymetrozine: This compound disrupts feeding behavior in insects, leading to starvation and death [].

ANone: Responsible management of this compound waste, including unused product and contaminated packaging, is crucial to minimize its environmental footprint. Specific recommendations vary based on local regulations and should be consulted.

ANone: Research on this compound leverages a range of scientific infrastructure and resources, including:

    ANone: this compound was first introduced as an insecticide in the mid-1990s, representing a novel class of insect growth regulators (IGRs) []. Its development marked a significant advancement in pest control, offering an alternative to traditional broad-spectrum insecticides with potentially lower environmental impact.

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